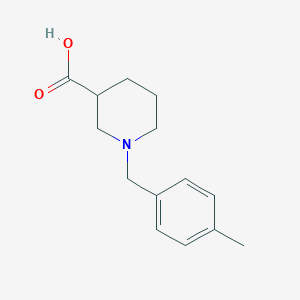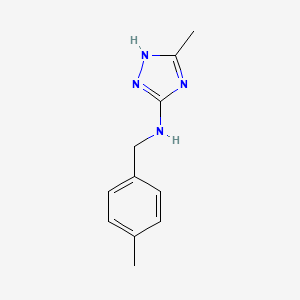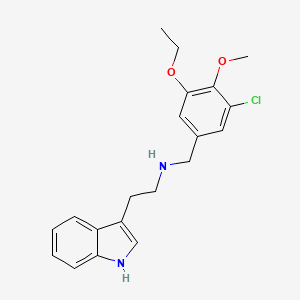
1-(4-Methylbenzyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the piperidine family Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with 4-methylbenzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as protection and deprotection of functional groups, purification through recrystallization or chromatography, and final product isolation under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets, modulating their activity, and influencing downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological profile.
Comparación Con Compuestos Similares
- 1-(3-Methylbenzyl)piperidine-4-carboxylic acid
- 1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid
Comparison: 1-(4-Methylbenzyl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
896047-20-4 |
|---|---|
Fórmula molecular |
C14H19NO2 |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
1-[(4-methylphenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-15-8-2-3-13(10-15)14(16)17/h4-7,13H,2-3,8-10H2,1H3,(H,16,17) |
Clave InChI |
BHBYJGVZNPIAMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)
![4-{2-[(4-Methyl-1,3-thiazol-2-YL)sulfanyl]acetyl}-1,3-dihydroquinoxalin-2-one](/img/structure/B12484911.png)

![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentylglycinamide](/img/structure/B12484926.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12484933.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B12484944.png)
![4-({(2R,3S,4S)-2-ethyl-1-[(4-methoxyphenyl)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinolin-4-yl}amino)phenyl thiocyanate](/img/structure/B12484947.png)

![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12484957.png)
